molecular formula C12H15F3N2 B8190352 (R)-1-Benzyl-3-trifluoromethyl-piperazine

(R)-1-Benzyl-3-trifluoromethyl-piperazine

Cat. No.: B8190352
M. Wt: 244.26 g/mol
InChI Key: DEYSRYSDNZTANC-LLVKDONJSA-N
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Description

®-1-Benzyl-3-trifluoromethyl-piperazine is a chiral piperazine derivative characterized by the presence of a benzyl group and a trifluoromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-trifluoromethyl-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.

    N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperazine.

    Trifluoromethylation: The N-benzylpiperazine is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to yield ®-1-Benzyl-3-trifluoromethyl-piperazine.

Industrial Production Methods

Industrial production of ®-1-Benzyl-3-trifluoromethyl-piperazine may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-trifluoromethyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl-3-trifluoromethyl-piperazine is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, ®-1-Benzyl-3-trifluoromethyl-piperazine is investigated for its potential therapeutic effects, including its use as a precursor for drugs targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different pharmacological properties.

    3-Trifluoromethylpiperazine: Lacks the benzyl group, affecting its interaction with biological targets.

    N-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-amine: Another benzylated piperazine derivative with distinct structural features.

Uniqueness

®-1-Benzyl-3-trifluoromethyl-piperazine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer specific physicochemical properties and biological activities not found in its analogs.

Properties

IUPAC Name

(3R)-1-benzyl-3-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYSRYSDNZTANC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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